2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one
Overview
Description
The compound is a derivative of benzo[e][1,4]oxazepin, which is a type of benzoxazepine . Benzoxazepines are a class of compounds that contain a seven-membered heterocyclic ring with an oxygen and a nitrogen atom . They are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . This reaction occurs in 1,4-dioxane at 100 °C .Scientific Research Applications
Synthesis and Structural Analysis
- 2-Azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one and its derivatives have been synthesized through various methods. Studies have shown efficient synthesis routes for oxazepine derivatives, offering a foundation for further functional modifications and applications in various scientific fields (Adnan, Hassan, & Thamer, 2014).
Applications in Heterocyclic Chemistry
- The compound and its structural analogs play a crucial role in heterocyclic chemistry. Research indicates the synthesis of diverse benzo-fused N-heterocycles, showcasing the compound's utility in developing novel chemical entities with potential applications in medicinal chemistry and material sciences (Zhang et al., 2015).
Role in Constructing Biologically Active Heterocycles
- The compound is instrumental in constructing oxazepines and oxazines, which are valuable in synthesizing biologically active heterocycles. This aspect highlights its importance in medicinal chemistry and drug design, where such heterocycles are often key structural components of therapeutic agents (François-Endelmond et al., 2010).
Contributions to Material Science
- In material science, derivatives of 2-azido compounds have been explored for their magnetism properties, indicating potential applications in developing new materials with specific magnetic properties. This research opens avenues for its use in creating advanced materials for electronic and spintronic devices (Li et al., 2008).
Potential in Pharmaceutical Development
- The structural complexity and versatility of oxazepine derivatives make them suitable candidates for pharmaceutical development. Their potential to bind with proteins and their cytotoxicity profiles indicate their use in designing new drugs and understanding drug-protein interactions, which is crucial for developing safe and effective therapeutics (Govindhan et al., 2017).
Properties
IUPAC Name |
1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-azidoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-14-13-7-11(16)15-5-6-17-8-9-3-1-2-4-10(9)15/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQVMTCUWUSCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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